2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine is a compound that features a pyridine ring substituted with an aminomethyl group at the 2-position, a hydroxyl group at the 4-position, and a trifluoromethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another approach involves the use of trifluoromethylpyridine derivatives, which can be synthesized through various methods including photoredox coupling and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the aminomethyl group may produce primary amines.
Scientific Research Applications
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate various biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine .
Uniqueness
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the aminomethyl and hydroxyl groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C7H7F3N2O2 |
---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
2-(aminomethyl)-6-(trifluoromethoxy)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)14-6-2-5(13)1-4(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
InChI Key |
GMHLXMALVZIHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)OC(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.